molecular formula C12H9BrO3S B1361536 Phenyl 4-bromobenzenesulfonate CAS No. 5455-14-1

Phenyl 4-bromobenzenesulfonate

Cat. No.: B1361536
CAS No.: 5455-14-1
M. Wt: 313.17 g/mol
InChI Key: ARYXAYIIDXKEDB-UHFFFAOYSA-N
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Preparation Methods

Phenyl 4-bromobenzenesulfonate can be synthesized through various methods. One common synthetic route involves the reaction of phenol with 4-bromobenzenesulfonyl chloride in the presence of a base . Another method includes linking various sulfonate esters to a benzenesulfonamide fragment via hydrazone . Industrial production methods typically involve similar reaction conditions but on a larger scale to meet commercial demands.

Chemical Reactions Analysis

Phenyl 4-bromobenzenesulfonate undergoes several types of chemical reactions, including substitution reactions. It can react with phenyl-, 4-tert-butylphenyl-, 4-vinylphenyl-, and biphenylboronic acids in the presence of a palladium catalyst (Pd(PPh3)4) . These reactions often result in the formation of various substituted aromatic compounds. The compound is stable under normal conditions but may decompose at high temperatures .

Mechanism of Action

The mechanism of action of Phenyl 4-bromobenzenesulfonate involves its ability to participate in substitution reactions due to the presence of the bromine and sulfonate groups. These groups make the compound reactive towards various nucleophiles and electrophiles, facilitating the formation of new chemical bonds . The specific molecular targets and pathways involved depend on the nature of the reactions it undergoes and the compounds it interacts with.

Comparison with Similar Compounds

Phenyl 4-bromobenzenesulfonate can be compared to other sulfonate esters, such as phenyl benzenesulfonate and phenyl 4-methylbenzenesulfonate. While these compounds share similar structural features, this compound is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions . This makes it particularly useful in synthetic chemistry for creating more complex molecules.

Properties

IUPAC Name

phenyl 4-bromobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrO3S/c13-10-6-8-12(9-7-10)17(14,15)16-11-4-2-1-3-5-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARYXAYIIDXKEDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40281871
Record name Phenyl 4-bromobenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40281871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5455-14-1
Record name 5455-14-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23317
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenyl 4-bromobenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40281871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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